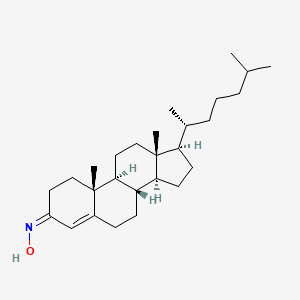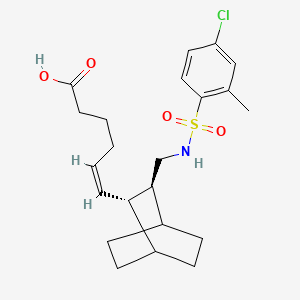
ONO-8711
Overview
Description
ONO-8711 is a selective antagonist of the prostaglandin E receptor subtype EP1. It has been studied for its potential chemopreventive effects, particularly in the context of cancer research. The compound has shown promise in reducing tumor incidence and multiplicity in various animal models, including those for colon, breast, and oral cancers .
Mechanism of Action
ONO-8711, also known as 6-((2S,3S)-3-(4-chloro-2-methylphenysulfonylaminomethyl)-bicyclo(2.2.2)octan-2-yl)-5Z-hexenoic acid, is a novel and selective antagonist of the EP1 receptor .
Target of Action
The primary target of this compound is the EP1 receptor , a subtype of prostaglandin E2 (PGE2) receptors . These receptors are a group of G-protein-coupled receptors (GPCRs) that play various roles in physiological and pathophysiological functions .
Mode of Action
This compound acts as a competitive antagonist of the EP1 receptor . It binds to the EP1 receptor, preventing PGE2 from activating the receptor. This inhibits the signal transduction, tissue localization, and regulation of expression associated with the EP1 receptor .
Biochemical Pathways
The EP1 receptor is part of the prostaglandin (PG) E2 pathway. When this compound binds to the EP1 receptor, it blocks the contractions induced by sulprostone, an EP1,3 agonist . This suggests that this compound affects the PGE2-induced increase in cytosolic Ca2+ concentration .
Result of Action
This compound has been shown to effectively reduce tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer . It has been suggested that this compound may possess chemopreventive effects through the induction of apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the diet of the organism can affect the efficacy of this compound. In one study, dietary administration of this compound at certain concentrations delayed the occurrence of breast tumors . .
Biochemical Analysis
Biochemical Properties
ONO-8711 functions by acting on the EP1 receptor, exhibiting differences in signal transduction, tissue localization, and regulation of expression . It non-competitively blocks the contractions produced with sulprostone, an EP1,3 agonist, in human pulmonary vessels .
Cellular Effects
This compound has been shown to effectively reduce tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer . It significantly inhibits PGE2-induced hepatocellular carcinoma (HCC) proliferation and increases the inhibitory effect of EGCG on HCC cell viability and migration ability .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the EP1 receptor, thereby inhibiting the PGE2 signaling pathway . This inhibition results in decreased cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, dietary administration of this compound at 400 or 800 p.p.m. delayed the occurrence of breast tumors for 2 or 4 weeks, respectively .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Administration of 250, 500, or 1000 ppm of this compound dose-dependently reduced ACF formation in azoxymethane-treated C57BL/6J mice . In female Sprague–Dawley rats given PhIP, administration of this compound at 400 or 800 p.p.m. delayed the occurrence of breast tumors for 2 or 4 weeks, respectively .
Metabolic Pathways
It is known that this compound functions by blocking the EP1 receptor, which is involved in the PGE2 signaling pathway .
Preparation Methods
ONO-8711 is synthesized through a series of chemical reactions The synthetic route involves the formation of a bicyclo[22The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
ONO-8711 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylaminomethyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of EP1 receptors in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways involving prostaglandin E2.
Medicine: Explored for its chemopreventive effects in cancer research, particularly in reducing the incidence and multiplicity of tumors in animal models.
Industry: Potential applications in the development of new therapeutic agents targeting EP1 receptors .
Comparison with Similar Compounds
ONO-8711 is unique in its high selectivity and potency as an EP1 receptor antagonist. Similar compounds include:
ONO-AE2-227: An EP4 receptor antagonist.
ONO-8713: Another EP1 receptor antagonist with a slightly different chemical structure.
Sulprostone: An EP1, EP3 agonist used in various research studies. This compound stands out due to its high affinity for the EP1 receptor and its effectiveness in reducing tumor incidence in various animal models
Properties
IUPAC Name |
(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEXPDRCGCQELD-CFDZEDGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216158-34-8 | |
| Record name | ONO 8711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216158348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ONO-8711?
A1: this compound selectively antagonizes the prostaglandin E2 receptor subtype EP1. [, , , , , , , , , , , ]
Q2: How does this compound interact with the EP1 receptor?
A2: this compound acts as a competitive antagonist, binding to the EP1 receptor and blocking the binding of its natural ligand, prostaglandin E2 (PGE2). [, , , , , , , , ]
Q3: What are the downstream consequences of EP1 receptor antagonism by this compound?
A3: Antagonizing the EP1 receptor with this compound disrupts the signaling cascade initiated by PGE2 binding. This can lead to a variety of effects depending on the cell type and context, but frequently includes:
- Reduced Cell Proliferation: this compound suppressed cell proliferation in models of tongue carcinogenesis, breast cancer, and colon cancer. [, , , ]
- Increased Apoptosis: Studies in breast cancer models showed that this compound significantly increased apoptosis in tumor cells. []
- Reduced Inflammation and Pain: this compound demonstrated analgesic effects in various pain models, including postoperative pain and inflammatory pain. [, , , , ]
- Modulation of Gastric Motor Activity: Research suggests that PGE2-EP1 signaling, which can be blocked by this compound, plays a role in suppressing gastric motor activity and inhibiting gastric emptying. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H26ClNO5S, and its molecular weight is 427.93 g/mol.
Q5: Are there studies on this compound's material compatibility and stability under various conditions?
A5: The provided abstracts do not offer specific data regarding material compatibility or stability under various conditions for this compound. These aspects are crucial for drug development and would typically be investigated during preclinical studies.
Q6: Does this compound possess any catalytic properties or have applications in catalysis?
A6: this compound is a selective receptor antagonist and is not reported to have catalytic properties or applications in catalysis.
Q7: Have computational chemistry and modeling techniques been employed in this compound research?
A7: While computational studies are not explicitly mentioned in the abstracts, these techniques are commonly used in drug discovery to predict interactions with targets, optimize drug design, and explore structure-activity relationships.
Q8: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A8: The research provided focuses on the biological activity of this compound. Detailed investigations into SAR, exploring how structural modifications impact potency, selectivity, and other pharmacological properties, would likely be part of drug development research.
Q9: Is there information on this compound's compliance with SHE (Safety, Health, and Environment) regulations?
A9: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound. Compliance with SHE regulations is a critical aspect of drug development, typically addressed in later stages.
Q10: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound? This includes information on its absorption, distribution, metabolism, excretion (ADME), in vivo activity, and efficacy.
A10: While specific PK/PD data is not presented in the abstracts, several studies demonstrate the in vivo efficacy of this compound in various animal models.
- In a rat model of postoperative pain, peripherally administered this compound effectively reduced mechanical hyperalgesia. []
- Intrathecal administration of this compound also showed analgesic effects in a rat model of postoperative pain, specifically for mechanical but not thermal hyperalgesia. []
- This compound exhibited chemopreventive effects in rodent models of breast cancer, tongue carcinogenesis, and colon carcinogenesis. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


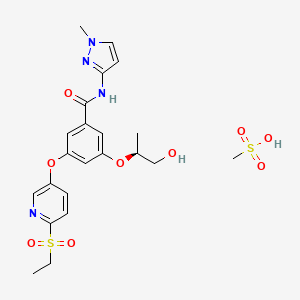
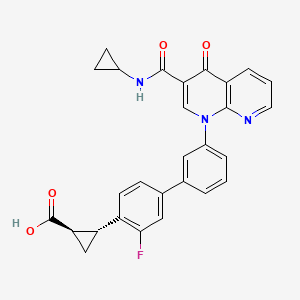
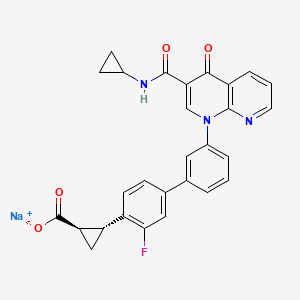
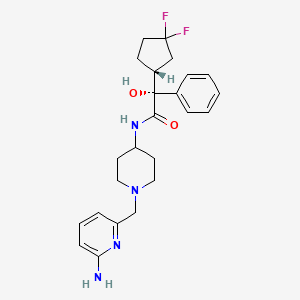
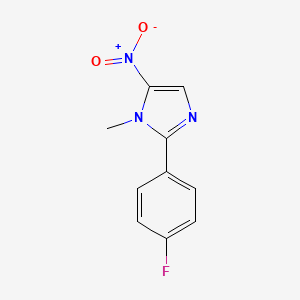

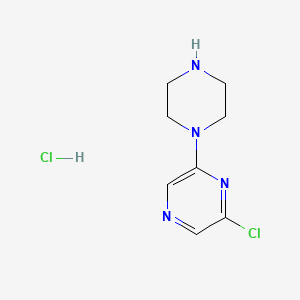
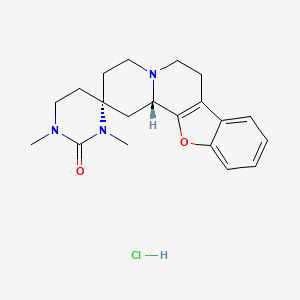
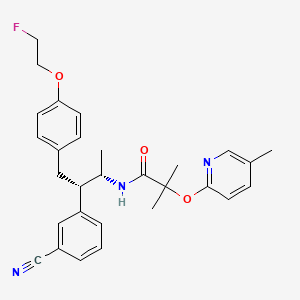
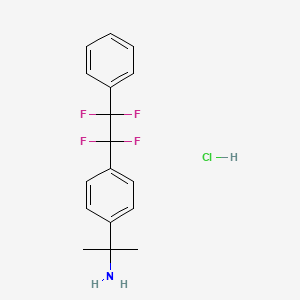

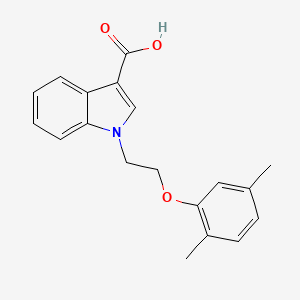
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)
